![molecular formula C13H24N2O2 B8190058 trans-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190058.png)
trans-1-Boc-octahydro-[1,5]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Boc-octahydro-[1,5]naphthyridine: is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of octahydro-[1,5]naphthyridine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-octahydro-[1,5]naphthyridine typically involves the following steps:
Starting Material: The synthesis begins with octahydro-[1,5]naphthyridine.
Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Boc-octahydro-[1,5]naphthyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the naphthyridine ring.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives at the nitrogen or carbon atoms.
Scientific Research Applications
Chemistry: trans-1-Boc-octahydro-[1,5]naphthyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of naphthyridine derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-1-Boc-octahydro-[1,5]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability, allowing the compound to interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Octahydro-[1,5]naphthyridine: The parent compound without the Boc protection.
trans-1-Acetyl-octahydro-[1,5]naphthyridine: A similar compound with an acetyl group instead of Boc.
cis-1-Boc-octahydro-[1,5]naphthyridine: A stereoisomer with different spatial arrangement.
Uniqueness: trans-1-Boc-octahydro-[1,5]naphthyridine is unique due to its Boc protection, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@@H]1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
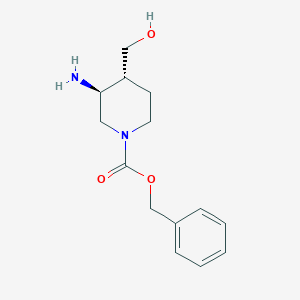
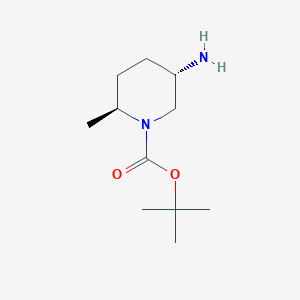
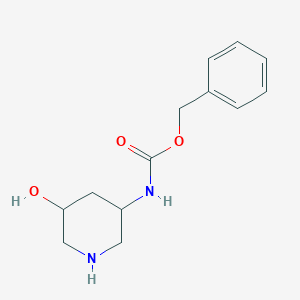

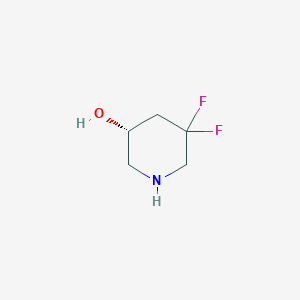
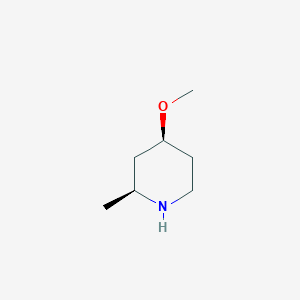
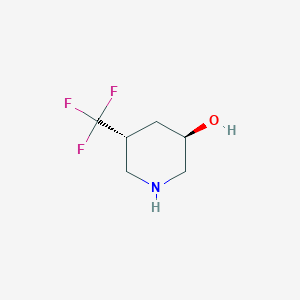
![(1S,2R,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190037.png)
![ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylate](/img/structure/B8190038.png)
![(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190044.png)
![trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190050.png)
![trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B8190052.png)
![cis-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190053.png)
![(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190062.png)
